2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Description
Key structural elements include:
- 2-Fluorobenzamide group: Enhances binding affinity through hydrophobic interactions and fluorine-induced electronic effects.
- 2-Methoxyethylamino group at position 4: Improves aqueous solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S/c1-27-10-8-20-15-13-11-22-25(16(13)24-18(23-15)28-2)9-7-21-17(26)12-5-3-4-6-14(12)19/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDPJRLFHNHSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the fluorine atom, and the attachment of the methoxyethyl and methylsulfanyl groups. Common synthetic methods may include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the fluorine atom.
Nucleophilic substitution: This reaction can be used to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom could yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s unique structure allows it to be used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolo[3,4-d]pyrimidine core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Structural Differences :
- Chromen-4-one moiety replaces the methylsulfanyl group.
- Isopropylbenzamide vs. 2-fluorobenzamide in the target compound.
4-N-Benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine ()
- Structural Differences :
- Benzyl and methyl groups replace the benzamide and methylsulfanyl substituents.
- Functional Implications: The absence of the fluorobenzamide group may reduce target specificity, while the 2-methoxyethylamino group (shared with the target compound) likely enhances solubility.
Pyrazolo[4,3-d]pyrimidine and Related Heterocycles
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()
- Structural Differences :
- Pyrazolo[4,3-d]pyrimidine core vs. pyrazolo[3,4-d]pyrimidine.
- 4-Fluorobenzyl and furylmethyl acetamide substituents.
Benzamide-Containing Analogs
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ()
- Structural Differences :
- Imidazo[1,2-a]pyrimidine core replaces pyrazolo[3,4-d]pyrimidine.
- Retains fluorobenzamide group.
- Functional Implications :
- The imidazopyrimidine core may alter kinase selectivity compared to pyrazolopyrimidines.
Comparative Analysis Table
Key Research Insights
- Role of Fluorine : Fluorine in the benzamide group (target compound and Example 53) is critical for enhancing binding via electrostatic interactions and metabolic stability .
- Methylsulfanyl vs. Sulfanyl Groups : The methylsulfanyl group in the target compound may offer better stability than bulkier sulfanyl substituents (e.g., ) due to reduced steric hindrance .
- Solubility Optimization: The 2-methoxyethylamino group in the target compound and analogs suggests deliberate design to balance lipophilicity and aqueous solubility .
Biological Activity
2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , a fluorine atom, and a methoxyethyl group, which contribute to its distinct biological properties. The molecular formula is , with a molecular weight of approximately 404.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN6O2S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941948-41-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The fluorine atom enhances the lipophilicity and binding affinity of the molecule, facilitating its interaction with target proteins.
Key Mechanisms:
- Inhibition of PI3Kδ : Recent studies indicate that analogs of this compound can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in various diseases, including cancer and chronic obstructive pulmonary disease (COPD). For instance, one study reported an IC50 value of 14 nM for a related compound against PI3Kδ, demonstrating high selectivity over other class I PI3Ks .
- Kinase Inhibition : The compound's pyrazolo[3,4-d]pyrimidine structure is known to exhibit kinase inhibitory activity, making it a potential candidate for targeting tyrosine kinases involved in cancer progression .
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to this compound.
Case Study: Inhibition of Cancer Cell Proliferation
A study explored the effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Table: Summary of Biological Activity Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
